molecular formula C10H8BF2NO2 B13465425 (7,8-Difluoro-4-methylquinolin-3-yl)boronic acid

(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid

Katalognummer: B13465425
Molekulargewicht: 222.99 g/mol
InChI-Schlüssel: NJHNRIBTWHIUCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid is a boronic acid derivative that features a quinoline ring substituted with fluorine atoms at the 7th and 8th positions and a methyl group at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-Difluoro-4-methylquinolin-3-yl)boronic acid typically involves the introduction of boronic acid functionality into a pre-formed quinoline ring system. One common method is the borylation of a quinoline precursor using a boron reagent under palladium-catalyzed conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

Wirkmechanismus

The mechanism of action of (7,8-Difluoro-4-methylquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product. The presence of fluorine atoms can enhance the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid is unique due to the presence of two fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and properties. The fluorine atoms can enhance the compound’s stability and its ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry .

Eigenschaften

Molekularformel

C10H8BF2NO2

Molekulargewicht

222.99 g/mol

IUPAC-Name

(7,8-difluoro-4-methylquinolin-3-yl)boronic acid

InChI

InChI=1S/C10H8BF2NO2/c1-5-6-2-3-8(12)9(13)10(6)14-4-7(5)11(15)16/h2-4,15-16H,1H3

InChI-Schlüssel

NJHNRIBTWHIUCX-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=C2C(=C1C)C=CC(=C2F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.